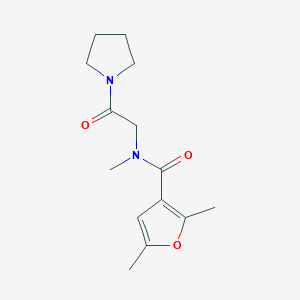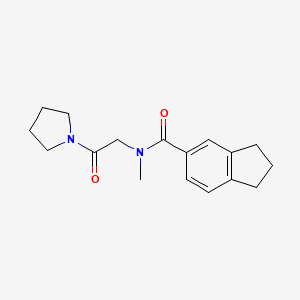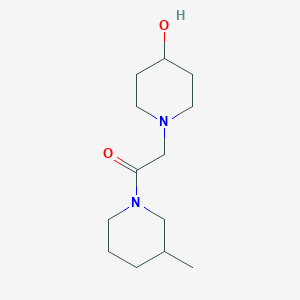
2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as HPE, is a chemical compound that is widely used in scientific research. It is a ketone derivative of piperidine, which is a cyclic organic compound that is commonly used in medicinal chemistry. HPE is a synthetic compound that is not found naturally in the environment.
作用機序
2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone acts as an inhibitor of certain enzymes in the body. It binds to the active site of these enzymes and prevents them from functioning properly. This leads to a decrease in the activity of these enzymes and a corresponding decrease in the production of certain molecules in the body. 2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is also known to interact with certain receptors in the brain, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to decrease the production of certain molecules in the body, such as cytokines and chemokines. It has also been shown to increase the production of certain neurotransmitters in the brain, such as dopamine and serotonin. 2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have anti-inflammatory and neuroprotective effects in animal models.
実験室実験の利点と制限
2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is a useful tool in scientific research due to its ability to selectively inhibit certain enzymes and interact with certain receptors in the brain. However, there are limitations to its use in lab experiments. 2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action. Additionally, the synthesis of 2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is a complex process that requires expertise in organic chemistry.
将来の方向性
There are many future directions for research involving 2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone. One area of research is the development of new drugs that target specific proteins in the body. 2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone can be used as a tool to study the function of these proteins and to identify potential drug targets. Another area of research is the study of the central nervous system and the brain. 2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone can be used to develop new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone can be used to study the mechanisms of action of other drugs and to identify potential drug interactions.
合成法
2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of 4-hydroxypiperidine and 3-methylpiperidine with ethyl chloroacetate. The resulting product is then treated with sodium hydroxide to produce 2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone. The synthesis of 2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is widely used in scientific research as a tool to study the function of certain proteins in the body. It is commonly used in the development of new drugs that target specific proteins. 2-(4-Hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is also used in the study of the central nervous system and the brain. It is used in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11-3-2-6-15(9-11)13(17)10-14-7-4-12(16)5-8-14/h11-12,16H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHECWYNWIVTDPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

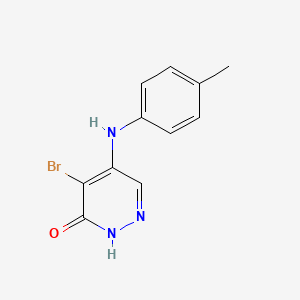
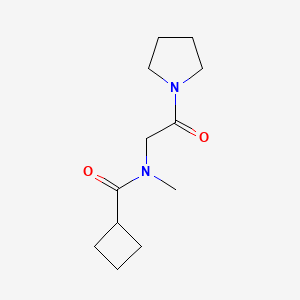

![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)
![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)

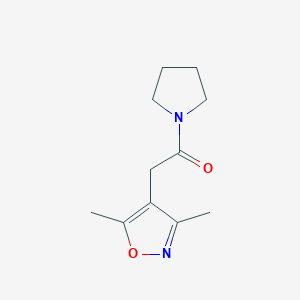
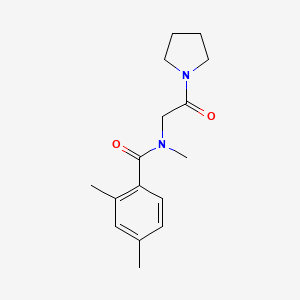
![N-[(6-methoxypyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7506916.png)
